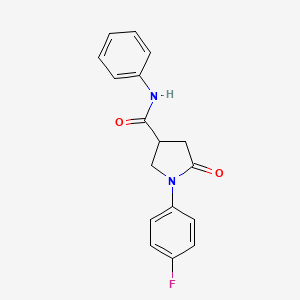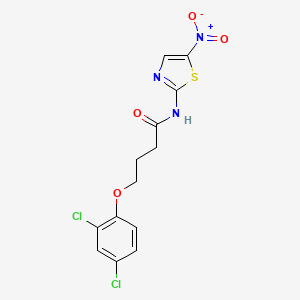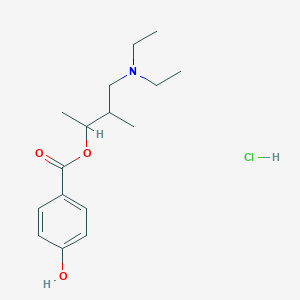
3-nitro-N-(pentafluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(pentafluorophenyl)benzamide, also known as NFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a nitroaromatic derivative that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology. In
Applications De Recherche Scientifique
3-nitro-N-(pentafluorophenyl)benzamide has been shown to have a wide range of applications in scientific research. One of the most common uses of this compound is as a tool to study protein-protein interactions. This compound has been shown to bind to specific proteins and disrupt their interactions, making it a valuable tool for researchers who are studying the function of these proteins.
In addition to its use in studying protein-protein interactions, this compound has also been used to study the function of ion channels. This compound has been shown to inhibit the activity of certain ion channels, making it a useful tool for researchers who are studying the role of these channels in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(pentafluorophenyl)benzamide is not fully understood, but it is believed to involve the covalent modification of specific amino acid residues in target proteins. This modification disrupts the interactions between these proteins and their binding partners, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific target protein being studied. Some of the effects that have been observed include inhibition of ion channel activity, disruption of protein-protein interactions, and changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-nitro-N-(pentafluorophenyl)benzamide in lab experiments is its specificity for certain target proteins. This compound has been shown to bind to specific proteins with high affinity, making it a valuable tool for researchers who are studying these proteins. However, one limitation of using this compound is that its effects on different proteins can be variable and may not be predictable based on the structure of the protein.
Orientations Futures
There are many potential future directions for research involving 3-nitro-N-(pentafluorophenyl)benzamide. One possible area of study is the development of new compounds that are more specific and potent than this compound. Another potential direction is the use of this compound in the development of new drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different target proteins.
Méthodes De Synthèse
The synthesis of 3-nitro-N-(pentafluorophenyl)benzamide involves the reaction of pentafluorobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been well-established and has been used by many researchers to obtain this compound for their experiments.
Propriétés
IUPAC Name |
3-nitro-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5N2O3/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(21)5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMIKXBHJSRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B5191703.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)



![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)

![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)